molecular formula C16H11N3O4S3 B2985268 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-74-7

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No.: B2985268
CAS No.: 862976-74-7
M. Wt: 405.46
InChI Key: XZWSURNFHRLEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methylsulfonyl group at position 6 and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine moiety. The methylsulfonyl group (SO₂CH₃) is a strong electron-withdrawing substituent, enhancing molecular stability and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S3/c1-26(20,21)8-2-3-9-13(4-8)24-15(17-9)19-16-18-10-5-11-12(23-7-22-11)6-14(10)25-16/h2-6H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWSURNFHRLEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzothiazole ring.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to analogs with modifications in the benzothiazole substituents or amine-linked groups:

Table 1: Structural and Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine 6-methylsulfonyl C₁₅H₁₁N₃O₄S₃ 417.46 High polarity, strong electron-withdrawing effects, enhanced stability
N-(6-Methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine () 6-methoxy C₁₄H₁₁N₃O₃S₂ 357.43 Moderate electron-donating effects, reduced stability vs. methylsulfonyl
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () 6-trifluoromethyl C₁₆H₁₂F₃N₃O₂S₂ 435.41 Lipophilic, metabolically stable due to trifluoromethyl
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide () Benzamide C₁₉H₁₄N₄O₅S₂ 466.47 High polarity, hydrogen-bonding capacity from amide group
N-(Pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine () Pyridinylmethyl C₁₅H₁₂N₄O₂S₂ 368.47 Aromatic interactions, potential basicity from pyridine
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine () Methylsulfanyl C₉H₁₀N₂S₂ 210.32 Reactive sulfur, lower stability vs. sulfonyl derivatives

Functional Implications

  • Electron Effects : The methylsulfonyl group in the target compound increases electron deficiency at the benzothiazole core compared to methoxy (electron-donating) or methylsulfanyl (electron-neutral) groups. This may enhance binding to electron-rich biological targets like ATP-binding pockets in kinases .
  • The target compound’s sulfonyl group balances polarity and solubility .
  • Metabolic Stability : Trifluoromethyl and methylsulfonyl groups resist oxidative metabolism, whereas methylsulfanyl () and methoxy groups () are more susceptible to enzymatic degradation .
  • Hydrogen Bonding : The benzamide group in introduces additional hydrogen-bonding sites, which could enhance target affinity but reduce bioavailability due to higher polarity .

Research Findings and Patent Insights

  • Patent Applications () : Trifluoromethyl derivatives are highlighted for their pharmacokinetic advantages, including prolonged half-life and resistance to cytochrome P450 metabolism. These properties make them candidates for oral drug development .
  • Synthetic Accessibility : Methoxy and methylsulfanyl analogs () are easier to synthesize but may require protective group strategies to prevent undesired side reactions .
  • Structural Diversity : Pyridinylmethyl () and benzamide () modifications demonstrate the versatility of the benzothiazole scaffold in targeting diverse biological pathways, such as protease inhibition or receptor antagonism .

Biological Activity

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anti-cancer, anti-inflammatory, and anti-virulence activities based on recent research findings.

Chemical Structure and Properties

The compound contains a complex structure characterized by the presence of benzothiazole moieties and a dioxole ring. Its chemical formula is C22H19N3O4S3C_{22}H_{19}N_3O_4S_3 with a molecular weight of approximately 467.56 g/mol. The unique arrangement of functional groups contributes to its biological efficacy.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives, including our compound of interest. A study synthesized various benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 1 µM. The mechanisms involved include:

  • Inhibition of Cell Proliferation : The compound was shown to decrease the proliferation rates of A431 and A549 cells through MTT assays.
  • Apoptosis Induction : Flow cytometry analysis revealed that treated cells exhibited increased apoptotic characteristics.
  • Cell Cycle Arrest : The compound caused cell cycle arrest in the G0/G1 phase, preventing further division.

Table 1 summarizes the bioactivity results against different cancer cell lines:

Cell LineIC50 (µM)Apoptosis InductionCell Cycle Phase Arrest
A4311.0YesG0/G1
A5492.0YesG0/G1
H12992.5YesG0/G1

Anti-Inflammatory Activity

The compound also exhibited notable anti-inflammatory properties. In vitro studies assessed its impact on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages using ELISA methods. Results showed a significant reduction in cytokine levels upon treatment with the compound.

Anti-Virulence Activity

Investigations into the anti-virulence properties revealed that the compound inhibits the Type III secretion system (T3SS) in Shigella species. This mechanism is crucial for bacterial virulence, and inhibition of T3SS ATPase activity was confirmed through biochemical assays.

Case Studies

A case study published in Biochemistry explored the effects of this compound on Shigella's secretion mechanism. The study demonstrated that treatment with this compound led to a significant decrease in bacterial virulence factors, showcasing its potential as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.